Cyclobutane carboxylic acid silver salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane carboxylic acid silver salt is a compound that combines the unique structural properties of cyclobutane with the reactivity of a carboxylic acid and the antimicrobial properties of silver Cyclobutane is a four-membered ring structure that is known for its ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane carboxylic acid silver salt typically involves the reaction of cyclobutane carboxylic acid with a silver salt, such as silver nitrate. The process can be summarized as follows:
Cyclobutane Carboxylic Acid Preparation: Cyclobutane carboxylic acid can be synthesized via the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation.
Formation of Silver Salt: The cyclobutane carboxylic acid is then reacted with silver nitrate in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of cyclobutane carboxylic acid.
- Reaction with silver nitrate in large reactors.
- Filtration and purification of the resulting silver salt.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutane carboxylic acid silver salt undergoes various chemical reactions, including:
Oxidation: The silver ion can facilitate oxidation reactions, converting the carboxylic acid group to other functional groups.
Reduction: The compound can participate in reduction reactions, where the silver ion is reduced to metallic silver.
Substitution: The carboxylic acid group can undergo substitution reactions, where the silver ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with halides or other nucleophiles can lead to substitution products.
Major Products:
Oxidation: Products may include aldehydes, ketones, or other oxidized derivatives.
Reduction: Metallic silver and reduced organic compounds.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutane carboxylic acid silver salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of cyclobutane carboxylic acid silver salt involves the interaction of the silver ion with microbial cell components. Silver ions are known to disrupt cellular processes by binding to proteins and nucleic acids, leading to cell death . The carboxylic acid group can also participate in various biochemical pathways, enhancing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic Acid: Shares the cyclobutane backbone but lacks the antimicrobial properties of the silver salt.
Silver Acetate: Another silver salt with antimicrobial properties but different structural characteristics.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with amine functionality, used in organic synthesis.
Uniqueness: Cyclobutane carboxylic acid silver salt is unique due to its combination of a strained cyclobutane ring, a reactive carboxylic acid group, and antimicrobial silver ions. This combination makes it a versatile compound with applications across multiple scientific disciplines .
Eigenschaften
Molekularformel |
C5H8AgO2 |
---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
cyclobutanecarboxylic acid;silver |
InChI |
InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7); |
InChI-Schlüssel |
LHNVWCQITQUUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.